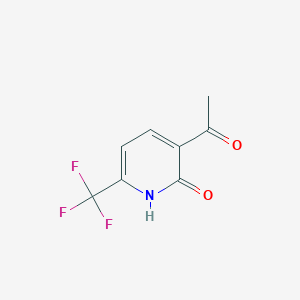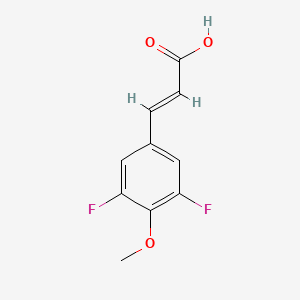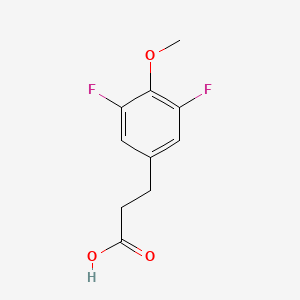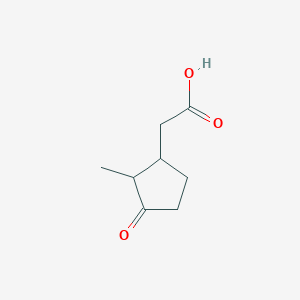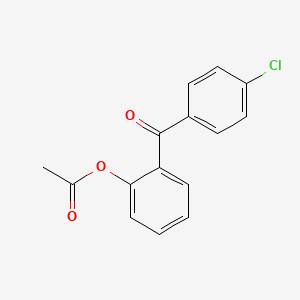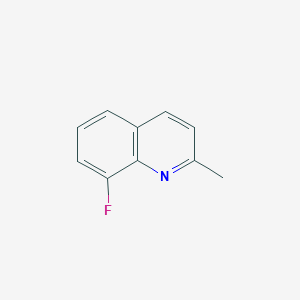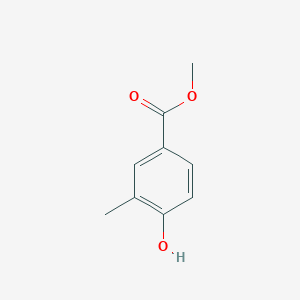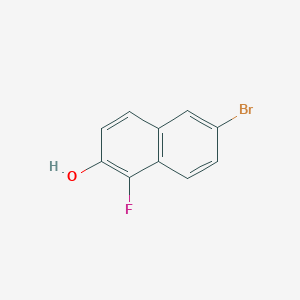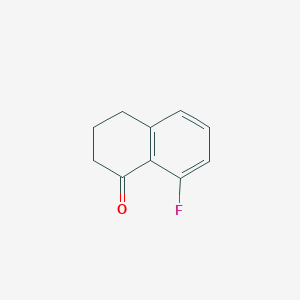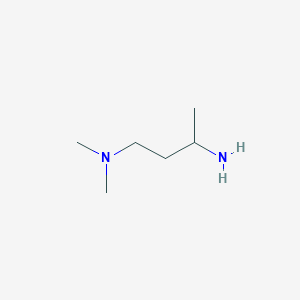![molecular formula C14H20O7 B1339858 [(3aR,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1339858.png)
[(3aR,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3aR,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate is a synthetic derivative of glucofuranose. It is characterized by the presence of acetyl and isopropylidene groups, which provide unique chemical properties and reactivity. This compound is often used in carbohydrate chemistry as a protected form of glucose, allowing for selective reactions at specific hydroxyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3aR,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate typically involves the protection of glucose derivatives. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using isopropylidene groups, forming 1,2:5,6-di-O-isopropylidene-glucofuranose.
Acetylation: The protected glucose derivative is then acetylated at the 3-OH position using acetic anhydride in the presence of a base such as pyridine
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch Reactors: Using batch reactors to control reaction conditions precisely.
Purification: Employing techniques such as crystallization and chromatography to purify the final product
化学反应分析
Types of Reactions
[(3aR,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetyl group to a hydroxyl group.
Substitution: The acetyl group can be substituted with other functional groups using nucleophilic reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH3) can be employed
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields hydroxyl derivatives.
Substitution: Results in various substituted derivatives depending on the nucleophile used
科学研究应用
[(3aR,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate has several applications in scientific research:
Chemistry: Used as a protected glucose derivative in synthetic organic chemistry.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the synthesis of complex carbohydrates and glycosides
作用机制
The mechanism of action of [(3aR,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate involves its ability to act as a protected form of glucose. The isopropylidene groups protect specific hydroxyl groups, allowing selective reactions at other positions. This selective reactivity is crucial for synthesizing complex carbohydrate structures and studying enzyme-substrate interactions .
相似化合物的比较
Similar Compounds
1,25,6-Di-O-isopropylidene-a-D-glucofuranose: Similar in structure but lacks the acetyl group.
3,6-Di-O-acetyl-1,2,4-O-orthoacetyl-α-D-glucopyranose: Another acetylated glucose derivative with different protective groups
Uniqueness
[(3aR,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate is unique due to its specific combination of acetyl and isopropylidene groups, providing distinct reactivity and protection patterns. This uniqueness makes it valuable in synthetic organic chemistry and carbohydrate research .
属性
分子式 |
C14H20O7 |
|---|---|
分子量 |
300.3 g/mol |
IUPAC 名称 |
[(3aR,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |
InChI |
InChI=1S/C14H20O7/c1-7(15)17-10-9(8-6-16-13(2,3)19-8)18-12-11(10)20-14(4,5)21-12/h8,11-12H,6H2,1-5H3/t8-,11-,12-/m1/s1 |
InChI 键 |
AOIUJMXBARBXRG-GGZOMVNGSA-N |
手性 SMILES |
CC(=O)OC1=C(O[C@H]2[C@@H]1OC(O2)(C)C)[C@H]3COC(O3)(C)C |
规范 SMILES |
CC(=O)OC1=C(OC2C1OC(O2)(C)C)C3COC(O3)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


